molecular formula C10H6BrFS B1503450 2-Bromo-5-(4-fluorophenyl)thiophene CAS No. 1073313-97-9

2-Bromo-5-(4-fluorophenyl)thiophene

Cat. No.: B1503450
CAS No.: 1073313-97-9
M. Wt: 257.12 g/mol
InChI Key: SVSGIDPCBJSBSB-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenyl)thiophene (CAS 1073313-97-9) is a high-purity brominated thiophene derivative that serves as a crucial building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C10H6BrFS and a molecular weight of 257.12 g/mol, is characterized as a solid with a boiling point of approximately 287°C and a flash point of around 127°C . Its primary research application is as a key synthetic intermediate in the development of Sodium-Dependent Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of therapeutics for type 2 diabetes mellitus . Specifically, it is used in the synthesis of more complex molecules, such as the novel C-glucoside canagliflozin, functioning as a foundational scaffold upon which the active pharmaceutical ingredient is constructed . The compound is offered with a guaranteed purity of 98% or higher . It is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and ensure use is confined to a well-ventilated area . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGIDPCBJSBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697085
Record name 2-Bromo-5-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073313-97-9
Record name 2-Bromo-5-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 5 4 Fluorophenyl Thiophene and Its Derivatives

Catalytic Approaches for Thiophene (B33073) Ring Functionalization

Catalytic methods offer efficient and selective routes to functionalized thiophenes, minimizing waste and allowing for the construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used in the synthesis of aryl-substituted thiophenes. nih.gov The Suzuki-Miyaura coupling, in particular, is a highly effective method due to its mild reaction conditions, tolerance of various functional groups, and the use of environmentally benign organoboron compounds. nih.govd-nb.info

For instance, the synthesis of 2-(4-fluorophenyl)thiophene, a precursor to the target compound, can be achieved via a Suzuki coupling reaction between 2-bromothiophene (B119243) and 4-fluorophenylboronic acid. chemicalbook.comgoogle.com This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate. chemicalbook.com The synthesis of various 5-aryl-2-bromo-3-hexylthiophene derivatives has been successfully demonstrated using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, highlighting the versatility of this approach. nih.gov

Direct C-H arylation has also emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring. mdpi.comunito.it Palladium catalysts have been effectively used for the direct C-H arylation of thiophene derivatives with aryl bromides. organic-chemistry.org This method can be controlled to achieve regioselectivity, which is crucial for the synthesis of specifically substituted thiophenes. nih.govnih.gov For example, palladium-catalyzed 1,4-migration coupled with direct arylation allows for the functionalization of the typically less reactive β-position of 2-arylthiophenes. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Thiophene Derivatives
Reaction TypeCatalyst/ReagentsSubstratesProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O2-bromo-5-(bromomethyl)thiophene, Aryl boronic acids2-(bromomethyl)-5-aryl-thiophenes25-76% nih.govd-nb.info
Suzuki-Miyaura Coupling(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, K₂CO₃, DMF2-bromothiophene, 4-fluorobenzeneboronic acid2-(4-fluorophenyl)thiophene85% chemicalbook.com
Direct C-H ArylationPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMAThiophene, Aryl bromides2-ArylthiopheneGood yields organic-chemistry.org
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dimethoxyethane5-bromoindazoles, 2-thiopheneboronic acid5-(Thiophen-2-yl)indazolesGood yields nih.gov

Organocatalytic Routes to Substituted Thiophenes

While transition metal catalysis dominates the field, organocatalysis presents a complementary and often more sustainable approach for the synthesis of substituted thiophenes. These metal-free methods can offer different reactivity and selectivity profiles. Although specific organocatalytic routes to 2-bromo-5-(4-fluorophenyl)thiophene are not extensively documented, general principles of organocatalysis can be applied to thiophene synthesis. For instance, the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be promoted by organic bases. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in the synthesis of thiophene derivatives to minimize environmental impact. nih.govrsc.org This includes the use of greener solvents, such as water or ionic liquids, and developing solvent-free reaction conditions. unito.itnih.govmdpi.com For example, the Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, which can simplify the process and reduce the reliance on volatile organic solvents. unito.it The use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in ethanol (B145695) for the synthesis of halogenated thiophenes is another example of an environmentally benign approach. nih.gov Such methods often employ readily available, non-toxic reagents and mild reaction conditions, leading to high product yields. nih.gov

Regioselective Bromination Techniques

The regioselective bromination of the thiophene ring is a critical step in the synthesis of this compound. The position of bromination is highly influenced by the directing effects of existing substituents. For the synthesis of a 2,5-disubstituted thiophene, controlling the regioselectivity of halogenation is paramount. nih.gov

A common method for bromination involves the use of N-bromosuccinimide (NBS). For example, 2-methylthiophene (B1210033) can be treated with NBS in carbon tetrachloride to yield 2-bromo-5-(bromomethyl)thiophene. nih.govd-nb.info The subsequent Suzuki coupling with an aryl boronic acid then leads to the desired 2-(bromomethyl)-5-aryl-thiophene. nih.govd-nb.info The synthesis of 2,5-dibromo-3-alkylthiophene is a key step for creating certain polythiophenes, where the bromination pattern dictates the final polymer structure. acs.org

Fluorination Strategies for Aromatic Systems in Thiophene Scaffolds

The introduction of fluorine atoms into thiophene-containing molecules can significantly alter their electronic properties, which is advantageous for applications in materials science and pharmaceuticals. acs.orgrsc.orgrsc.org Fluorination can enhance properties like ionization potential and solid-state packing. acs.org

Direct fluorination of the thiophene ring can be challenging. However, strategies have been developed, such as the electrophilic fluorination of lithiated thiophenes. acs.org Another approach involves the synthesis of fluorinated building blocks that are then used to construct the thiophene ring. For example, a tetrafluorinated benzothiadiazole monomer has been synthesized and polymerized via Stille coupling to create a low band gap polymer. rsc.org The synthesis of ring-fluorinated thiophene derivatives has also been achieved through the activation of a C-F bond in CF₃-cyclopropanes, followed by sulfanylation and cyclization. acs.org

Chemoenzymatic Synthesis and Biocatalysis Approaches

Chemoenzymatic and biocatalytic methods are emerging as powerful and sustainable tools in organic synthesis. While specific examples for the synthesis of this compound are not widely reported, the principles of biocatalysis are applicable to thiophene derivatives. Enzymes can offer high selectivity and operate under mild conditions. For instance, cutinases have been shown to hydrolyze biobased thiophene polyesters, demonstrating enzymatic activity on thiophene-containing substrates. nih.govfrontiersin.org This suggests the potential for using enzymes in the synthesis or modification of functionalized thiophenes, for example, through enantioselective reactions or the introduction of functional groups under mild, aqueous conditions.

Flow Chemistry and Continuous Processing in Compound Synthesis

The paradigm of chemical manufacturing is undergoing a significant transformation, with a marked shift from traditional batch processing to modern continuous flow methodologies. This evolution is driven by the inherent advantages of flow chemistry, including enhanced safety, improved process control, higher yields, and greater scalability. The synthesis of this compound and its derivatives is an area poised to benefit substantially from the adoption of these advanced manufacturing techniques.

Flow chemistry, executed in microreactors or other continuous-flow systems, offers precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reaction volumes within the flow system mitigate safety risks. Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to more efficient and selective reactions.

The application of flow chemistry to the synthesis of substituted thiophenes has been demonstrated, showcasing the potential for developing robust and efficient processes for producing key intermediates like this compound. For instance, the synthesis of the related compound, 2-(4-fluorophenyl)thiophene, has been successfully carried out using a micro-reactor. This approach resulted in a high molar yield and product purity, highlighting the feasibility of translating batch syntheses to continuous flow processes. In one such example, the process yielded a product with a purity of 99.2% and a molar yield of 85.5%. google.com

A critical reaction in the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. The transition of this powerful C-C bond-forming reaction to a continuous flow setup has been a subject of considerable research. Studies have demonstrated the successful implementation of continuous flow Suzuki couplings using heterogeneous palladium catalysts. For example, the coupling of 2-bromothiophene with an arylboronic acid in a continuous flow system using a packed-bed reactor with a supported palladium catalyst has been shown to achieve high conversion rates. In a specific instance, a 96% conversion was achieved with a residence time of 20 minutes. vapourtec.com This provides a strong precedent for the development of a continuous process for the synthesis of this compound.

The table below outlines key findings from research into the continuous flow synthesis of related thiophene compounds, illustrating the typical parameters and outcomes that could be expected for the synthesis of this compound.

Reactant 1Reactant 2CatalystReactor TypeResidence TimeTemperature (°C)Yield/ConversionPurityReference
4-fluorophenyl magnesium bromide2-bromothiopheneNot SpecifiedMicro-reactorNot Specified-10 to 2085.5%99.2% google.com
2-BromothiophenePhenylboronic acidHeterogeneous PdPacked-bed20 minutes13096% (conversion)Not Specified vapourtec.com

The data presented underscores the potential for developing a highly efficient, safe, and scalable continuous manufacturing process for this compound. The ability to telescope reaction steps, where the output of one reactor is directly fed into the next without intermediate workup and isolation, further enhances the attractiveness of flow chemistry for synthesizing this and other complex heterocyclic molecules. uc.pt The integration of automated systems with flow reactors can lead to a fully autonomous synthesis platform, capable of producing high-purity compounds on demand. researchgate.netyoutube.com

Mechanistic Investigations of Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamic Considerations

The derivatization of 2-Bromo-5-(4-fluorophenyl)thiophene, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is governed by specific kinetic and thermodynamic parameters. While specific studies on this exact molecule are not prevalent, extensive research on similar aryl halides in Suzuki reactions provides a strong framework for understanding its behavior.

Kinetic studies on the Suzuki cross-coupling reaction reveal that the process is often complex, with rates depending on catalyst concentration, temperature, and the nature of the reactants and base. For instance, studies using palladium nanoparticles as catalysts for the coupling of bromoanisole (a model aryl bromide) have shown that the reaction rate is directly influenced by the catalyst amount and temperature. mdpi.com The temperature dependence of the effective rate constant in one such study allowed for the calculation of the apparent activation energy, which was found to be 58.3 kJ/mol. mdpi.com This value is indicative of the energy barrier that must be overcome for the reaction to proceed. The kinetic curves for the consumption of the aryl bromide at different temperatures can be merged into a single curve when corrected for temperature, indicating a consistent reaction mechanism across the tested range. mdpi.com

Table 1: Illustrative Kinetic Parameters for a Suzuki Cross-Coupling Reaction (Note: Data based on a model system of bromoanisole coupling, representative of the kinetics for 2-bromo-aryl compounds.)

ParameterValueConditionsSource
Apparent Activation Energy (Ea)58.3 kJ/molPd(0)/HPS catalyst, 40–70 °C mdpi.com
Reaction Order (re: Aryl Bromide)First OrderConstant catalyst concentration mdpi.com
CatalystPd NanoparticlesEmbedded in hyper-cross-linked polystyrene mdpi.com

Radical and Ionic Mechanisms in Derivatization Reactions

The transformation of this compound primarily proceeds through well-established ionic mechanisms, particularly in the context of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction serves as a archetypal example of an ionic pathway. The generally accepted mechanism involves a catalytic cycle centered on a palladium complex:

Oxidative Addition : The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₂). chemrxiv.org This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) complex.

Transmetalation : The subsequent step is transmetalation, where the 4-fluorophenyl group from a boronic acid (after activation by a base) is transferred to the palladium(II) center, displacing the bromide ion. chemrxiv.org Low-temperature NMR studies have identified key pre-transmetalation intermediates, such as tetracoordinate boronate complexes, which facilitate this aryl group transfer. chemrxiv.org

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then enter another cycle. chemrxiv.org

While ionic pathways dominate, radical mechanisms can also be operative in certain transformations. For instance, the synthesis of thiophene (B33073) rings can involve radical species like the trisulfur (B1217805) radical anion (S₃•−), which participates in annulation reactions and C-S bond formation. researchgate.net Although this specific example relates to the formation rather than the derivatization of the thiophene ring, it highlights the potential for radical intermediates in thiophene chemistry under specific conditions, such as those involving potassium sulfide (B99878) at elevated temperatures. researchgate.net

Stereochemical Aspects of Reactivity

The stereochemistry of this compound and its derivatives is an important consideration in their synthesis and application. The thiophene ring itself is planar. In related structures, such as 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene, X-ray crystallography has shown that the 2-bromo-5-fluorophenyl ring is oriented nearly perpendicular to the adjacent heterocyclic plane. nih.gov This perpendicular arrangement can have significant steric implications for reactions occurring at or near the thiophene ring.

During reactions, the stereochemistry of the starting material can influence the approach of reagents and the stereochemical outcome of the product. In reactions that create new stereocenters, the existing molecular framework can direct the formation of one stereoisomer over another. However, for many common derivatization reactions of this compound, such as Suzuki coupling, the reaction occurs at the aromatic sp²-hybridized carbon, which does not typically involve the creation of a new stereocenter on the ring itself.

Influence of Substituents on Reaction Selectivity

Substituents on the thiophene ring and the aryl group play a critical role in directing the selectivity of reactions. In molecules containing multiple reactive sites, the electronic and steric properties of substituents determine the regioselectivity of the transformation.

A clear example is seen in the derivatization of thiophenes containing more than one halogen. In Suzuki-Miyaura coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. For a compound like 2-bromo-3-n-hexyl-5-iodothiophene, a Suzuki coupling reaction can be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization. jcu.edu.au

Similarly, in molecules like 2-bromo-5-(bromomethyl)thiophene, which contains both an aryl bromide (a C(sp²)-Br bond) and a benzyl (B1604629) bromide (a C(sp³)-Br bond), the Suzuki coupling reaction shows high regioselectivity. The oxidative addition step is much more favorable at the C(sp²)-Br bond of the thiophene ring than at the C(sp³)-Br bond of the bromomethyl group. d-nb.infonih.gov This allows for the selective arylation at the 5-position of the thiophene ring while preserving the bromomethyl group for other transformations. d-nb.infonih.gov

The electronic nature of substituents on the arylboronic acid partner also influences reaction outcomes. Electron-donating groups can increase the nucleophilicity of the aryl group being transferred, potentially increasing reaction rates, while electron-withdrawing groups can have the opposite effect. In the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, high yields were obtained with various substituted aryl boronic acids, demonstrating the tolerance of the Suzuki reaction for a range of functional groups. nih.gov

Computational Elucidation of Reaction Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions by allowing for the detailed study of transition states and intermediates that may be too transient to observe experimentally.

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, computational studies can elucidate the energetics and geometries of each step in the catalytic cycle. DFT calculations have been used to model the transition states for oxidative addition, transmetalation, and reductive elimination. chemrxiv.org For the transmetalation step, calculations can compare the energy barriers of different proposed pathways, for instance, through a tetracoordinate boronate intermediate versus a tricoordinate boronic acid intermediate. chemrxiv.org These models provide key data such as the lengths of the forming and breaking bonds in the transition state structure, offering a detailed picture of the reaction coordinate. chemrxiv.org

In one computational analysis of a Suzuki reaction, the transition state for transmetalation from a tetracoordinate boronate (8B4-TMTS) showed a forming Pd-C bond distance of 2.18 Å and a breaking B-C bond distance of 2.05 Å. chemrxiv.org These precise geometric parameters help to characterize the transition state as being relatively early along the reaction pathway.

Furthermore, computational studies can predict relative reaction enthalpies of intermediates and products, helping to map the entire energy landscape of a reaction. researchgate.net This information is invaluable for understanding reaction feasibility and for rationally designing improved catalysts and reaction conditions. For example, quantum chemical calculations have been employed to propose the catalytic mechanism for C-C bond formation between a heterocycle and a sugar phosphate, suggesting an Sₙ2-like mechanism and providing the structure of the key intermediate. nih.gov

Table 2: Representative Computational Data for Suzuki Reaction Transition States (Note: Data from general models of the Suzuki reaction, illustrating the type of information gained from computational studies.)

Transition StateReaction StepKey Bond Distances (Å)MethodSource
8B4-TMTSTransmetalationr(Pd-C) = 2.18, r(B-C) = 2.05DFT chemrxiv.org
6B3-TMTSTransmetalationr(Pd-C) = 2.07, r(B-C) = 2.35DFT chemrxiv.org
PdL₂-OATSOxidative Addition-DFT chemrxiv.org

Applications in Advanced Organic Synthesis and Functional Material Development

Precursor in Medicinal Chemistry Lead Optimization and Drug Discovery

In the realm of pharmaceutical sciences, 2-Bromo-5-(4-fluorophenyl)thiophene serves as a critical starting material and intermediate. The thiophene (B33073) ring is a well-known scaffold in medicinal chemistry, often associated with a wide range of biological activities.

A primary application of this compound is its role as a key intermediate in the synthesis of Canagliflozin. google.combiosynth.com Canagliflozin is a pharmacologically active agent used for the treatment of type 2 diabetes. google.comsapub.org It functions as an inhibitor of the sodium-dependent glucose co-transporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. sapub.org

The synthesis of Canagliflozin or its immediate precursors involves chemically modifying this compound. The bromo- group provides a reactive site for introducing other molecular fragments necessary for the final drug structure. Patents related to medicinal chemistry detail the preparation methods for derivatives such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which is a direct precursor in the multi-step synthesis of Canagliflozin. google.compharmaffiliates.com The presence of the thiophene ring and the fluorophenyl group are integral parts of the final active pharmaceutical ingredient's structure, highlighting the compound's importance in creating sophisticated therapeutic agents.

Table 1: Profile of Canagliflozin, a Drug Synthesized from this compound Derivatives

Feature Description
Drug Name Canagliflozin
Drug Class Sodium-glucose co-transporter 2 (SGLT2) inhibitor
Therapeutic Use Treatment of Type 2 Diabetes Mellitus

| Key Precursor | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene |

While direct, large-scale application of this compound in commercial agrochemicals is not extensively documented, its structural motifs are highly relevant to the field. Chemical suppliers often categorize this compound and its derivatives as potential "agrochemical intermediates". echemi.com The inclusion of both bromine and fluorine atoms on aromatic structures is a common strategy in the development of modern crop protection agents.

For instance, related compounds like 2-Bromo-5-fluorophenol are known to be versatile intermediates for creating sophisticated herbicides and fungicides. nbinno.com The chemical reactivity endowed by these halogens allows for the synthesis of molecules designed to target specific agricultural pests and diseases with greater efficacy. nbinno.com Therefore, this compound represents a building block with significant potential for research and development in creating new, effective, and environmentally optimized crop protection agents.

Building Block for Advanced Polymeric Materials and Organic Electronics

The unique electronic properties of the thiophene ring make it a cornerstone of organic electronics. This compound serves as a monomer—a fundamental repeating unit—for the synthesis of high-performance conjugated polymers.

Thiophene-based conjugated polymers are extensively used as the active, light-absorbing layer in organic photovoltaic (OPV) devices, or organic solar cells. The bromine atom on the this compound molecule is a critical reactive handle that allows it to be polymerized through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. This process links many monomer units together to form a long polymer chain with a continuous system of delocalized pi-electrons, which is essential for absorbing light and conducting charge.

The 4-fluorophenyl substituent plays a crucial role in fine-tuning the electronic properties of the resulting polymer. The electronegativity of the fluorine atom can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is vital for optimizing the power conversion efficiency of the solar cell.

The same class of thiophene-based polymers finds application in other areas of organic electronics. In Organic Field-Effect Transistors (OFETs), these materials act as the semiconductor channel, where their ability to transport charge carriers (holes or electrons) is paramount. Thiophene-based polymers are among the most studied semiconductors for high-performance, solution-processable OFETs. nih.gov The structure of the polymer, derived from monomers like this compound, influences its self-organization and molecular packing, which directly impacts charge carrier mobility. nih.gov

In Organic Light-Emitting Diodes (OLEDs), these materials can be used in the emissive layer or the charge-transport layers. Fused thiophene derivatives, known as thienothiophenes, are recognized as excellent building blocks for OLED emitters due to their planar structure and electron-rich nature. mdpi.com By incorporating monomers like this compound into polymer backbones, materials can be designed with specific energy levels to facilitate efficient charge injection and recombination, leading to the emission of light at desired wavelengths.

Role in Dye Chemistry and Pigment Synthesis

The extended conjugation present in molecules containing thiophene rings often results in strong absorption of visible light, making them excellent chromophores (the part of a molecule responsible for its color). This compound is a valuable precursor for synthesizing a variety of organic dyes and pigments.

The bromine atom serves as a convenient attachment point for building larger, more complex dye molecules via cross-coupling reactions. This allows chemists to combine the thiophene unit with other aromatic systems to create structures with tailored colors and photophysical properties. For example, thiophene units are integral components of certain high-performance azo dyes and fluorescent dyes (fluorophores). sapub.orgresearchgate.net Research has shown that brominated compounds can readily undergo Suzuki and Sonogashira reactions to produce new dye derivatives. mdpi.com This versatility allows this compound to be used in the development of novel dyes for applications ranging from textiles and printing to advanced bioimaging and materials science.

Table 2: Summary of Applications for this compound

Field Application Area Role of Compound Resulting Products
Medicinal Chemistry Drug Discovery Key Intermediate Canagliflozin (Anti-diabetic drug)
Agrochemicals Crop Protection R&D Potential Intermediate Novel Herbicides & Fungicides
Organic Electronics Organic Photovoltaics (OPV) Monomer Light-absorbing Conjugated Polymers
Organic Electronics OLEDs & OFETs Monomer Organic Semiconductors

| Dye Chemistry | Pigment Synthesis | Precursor/Building Block | Azo Dyes, Fluorescent Dyes, Pigments |

Development of Supramolecular Assemblies and Smart Materials

The unique molecular architecture of this compound, featuring a bromine atom, a fluorine atom, and a thiophene ring, provides a versatile platform for the construction of complex supramolecular assemblies and stimuli-responsive smart materials. The interplay of non-covalent interactions such as halogen bonding, π-π stacking, and hydrophobic interactions can be harnessed to direct the self-assembly of this molecule or its derivatives into ordered, functional structures.

Self-Assembly Mechanisms and Non-Covalent Interactions

The formation of supramolecular assemblies is governed by a range of specific and directional non-covalent interactions. For derivatives of this compound, the following interactions are of primary importance:

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with electron-rich atoms (such as oxygen, nitrogen, or sulfur) in neighboring molecules. Similarly, the fluorine atom, while a weaker halogen bond donor, can also participate in such interactions. The directionality and strength of these halogen bonds can be fine-tuned by modifying the electronic properties of the interacting partners, offering a powerful tool for crystal engineering and the design of predictable supramolecular architectures.

π-π Stacking: The electron-rich thiophene and fluorophenyl rings can engage in π-π stacking interactions. These interactions are crucial for the formation of one-dimensional stacks or two-dimensional sheets, which are common motifs in the supramolecular structures of organic electronic materials.

Hydrogen Bonding: While the parent molecule does not possess strong hydrogen bond donors, derivatives incorporating functional groups such as amides, carboxylic acids, or alcohols could utilize hydrogen bonding as a primary driving force for self-assembly.

The combination of these interactions can lead to the formation of intricate and stable supramolecular structures, such as liquid crystals, organogels, and molecular crystals with desired topologies.

Design of Responsive ("Smart") Materials

"Smart" materials are designed to respond to external stimuli, such as light, heat, pH changes, or the presence of specific chemical species. The this compound scaffold can be incorporated into larger molecular systems to impart such responsive properties.

Photoresponsive Materials: By incorporating photochromic units, such as azobenzenes or spiropyrans, into molecules derived from this compound, it is possible to create materials that change their structure and properties upon irradiation with light of a specific wavelength. This could lead to applications in optical data storage, molecular switches, and light-controlled drug delivery systems.

Thermoresponsive Materials: The introduction of long alkyl or oligo(ethylene glycol) chains onto the thiophene backbone can lead to the formation of thermoresponsive materials. These materials may exhibit reversible phase transitions in response to temperature changes, making them suitable for applications in sensors, actuators, and smart textiles. Below is a hypothetical data table illustrating how the phase transition temperature of a polymer derived from this compound might vary with the length of a grafted alkyl chain.

Polymer DerivativeAlkyl Chain Length (n)Lower Critical Solution Temperature (LCST) in Water (°C)
Polymer-1445
Polymer-2638
Polymer-3832
Polymer-41025

Chemosensors: The thiophene ring can act as a signaling unit in a chemosensor. By functionalizing the this compound core with a specific receptor for an analyte of interest (e.g., a metal ion or a small organic molecule), it is possible to design sensors that exhibit a detectable change in their optical or electronic properties upon binding of the analyte. The bromine and fluorine atoms can also play a role in modulating the sensitivity and selectivity of the sensor.

The following table presents a conceptual design for a chemosensor based on a derivative of this compound, highlighting the key molecular components and their functions.

ComponentChemical MoietyFunction
Signaling UnitThis compoundProvides the core structure and influences electronic properties.
ReceptorCrown EtherBinds specifically to alkali metal cations.
LinkerAlkynyl bridgeConnects the receptor to the signaling unit.
Solubilizing GroupLong alkyl chainsEnsures solubility in the desired solvent medium.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-(4-fluorophenyl)thiophene, both ¹H and ¹³C NMR would provide definitive information about the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring are expected to appear as two distinct doublets in the aromatic region, typically between 7.0 and 7.5 ppm. The proton adjacent to the bromine atom (H-3) would likely resonate at a slightly different chemical shift than the proton adjacent to the sulfur and the phenyl ring (H-4), with a characteristic coupling constant (³JHH) of approximately 3.5-4.0 Hz. The protons of the 4-fluorophenyl group would present as two doublets (or more accurately, a pair of doublets of doublets due to coupling with ¹⁹F), characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the fluorine atom would appear as a triplet-like signal (a doublet of doublets) around 7.1-7.2 ppm due to coupling with both the meta protons and the fluorine atom. The protons meta to the fluorine (and ortho to the thiophene ring) would resonate further downfield, around 7.5-7.6 ppm.

The ¹³C NMR spectrum would reveal six distinct signals for the aromatic carbons. The carbon atom bonded to bromine (C-2) would be shifted upfield compared to an unsubstituted thiophene, while the carbon bonded to the fluorophenyl group (C-5) would be downfield. The presence of the fluorine atom would induce C-F coupling, which is observable for the carbons of the phenyl ring, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures. Solvent: CDCl₃.

¹H NMR
Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.05 d 3.8 Thiophene H-3
~7.20 d 3.8 Thiophene H-4
~7.15 t (dd) ⁸JHF ≈ 8.7, ³JHH ≈ 8.7 Phenyl H-3', H-5'

¹³C NMR

Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
~112.5 - Thiophene C-2 (C-Br)
~124.0 - Thiophene C-4
~129.5 - Thiophene C-3
~145.0 - Thiophene C-5 (C-Ph)
~116.0 ¹JCF ≈ 250 Phenyl C-4' (C-F)
~116.2 ²JCF ≈ 22 Phenyl C-3', C-5'
~127.8 ³JCF ≈ 8 Phenyl C-2', C-6'

Mass Spectrometry (MS) Techniques for Isotopic Analysis and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₀H₆BrFS.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, one at the mass corresponding to the molecule with ⁷⁹Br (M⁺) and another peak two mass units higher (M+2) corresponding to the molecule with ⁸¹Br, with an intensity ratio of approximately 1:1. youtube.com

Fragmentation analysis helps to piece together the structure. The molecular ion is expected to be relatively stable due to the aromatic nature of the compound. Common fragmentation pathways would likely involve the loss of the bromine atom, leading to a significant fragment ion [M-Br]⁺. Other potential fragmentations include the cleavage of the bond between the thiophene and phenyl rings or the fragmentation of the thiophene ring itself.

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on isotopic abundances and common fragmentation patterns.

m/z (predicted) Ion Identity Notes
271.94 [M]⁺ (with ⁷⁹Br) Molecular Ion
273.94 [M+2]⁺ (with ⁸¹Br) Isotopic peak for Bromine, ~98% intensity of M⁺
193.01 [M-Br]⁺ Loss of Bromine radical
166.00 [C₉H₆S]⁺ Loss of Br and F

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. youtube.com While an experimental crystal structure for this compound is not publicly available, its key structural features can be predicted.

The molecule is expected to be largely planar, although there will be some degree of torsion between the thiophene and the 4-fluorophenyl rings. The dihedral angle between the planes of the two aromatic rings is a critical parameter that influences the extent of π-conjugation. In similar 2,5-disubstituted thiophenes, this angle can vary depending on the steric bulk of the substituents and the packing forces in the crystal lattice. nih.gov In the solid state, intermolecular interactions such as π–π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom would be expected to play a significant role in the crystal packing. nih.gov

Table 3: Hypothetical X-ray Crystallography Data for this compound Hypothetical data based on similar known structures.

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~13-15
β (°) ~95-105
Volume (ų) ~800-1000
Z 4

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

For this compound, the IR and Raman spectra would be complementary. The spectra would be dominated by vibrations associated with the two aromatic rings. Key expected vibrational frequencies include aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations for both the thiophene and benzene rings in the 1400-1600 cm⁻¹ region. iosrjournals.org The C-S stretching mode of the thiophene ring typically appears in the 600-800 cm⁻¹ range. iosrjournals.org The presence of the halogen substituents would give rise to characteristic vibrations at lower frequencies, with the C-F stretching band expected around 1200-1250 cm⁻¹ and the C-Br stretching vibration appearing in the 500-650 cm⁻¹ region.

Table 4: Predicted Vibrational Spectroscopy Data for this compound Predicted data based on characteristic group frequencies.

Wavenumber Range (cm⁻¹) Assignment Technique
3100-3000 Aromatic C-H Stretch IR, Raman
1600-1450 Aromatic C=C Ring Stretch IR, Raman
1250-1200 C-F Stretch IR
840-810 para-disubstituted C-H bend IR
800-600 C-S Stretch Raman

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation within a molecule. These techniques measure the electronic transitions between molecular orbitals, typically π → π* transitions in conjugated systems.

The structure of this compound features a conjugated system extending across the thiophene and phenyl rings. This is expected to give rise to strong absorption in the UV region. Based on data for similar phenyl-thiophene compounds, a main absorption maximum (λmax) is predicted to be in the range of 280-320 nm. nii.ac.jp The exact position and intensity of the absorption band are influenced by the substituents and the solvent polarity.

Many thiophene-based bi-aryl compounds are known to be fluorescent. Upon excitation at its absorption maximum, this compound may exhibit fluorescence, likely with a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield would depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways.

Table 5: Predicted Electronic Spectroscopy Data for this compound Predicted data based on analogous conjugated systems. Solvent: Hexane.

Parameter Predicted Value
UV-Vis λmax ~300 nm
Molar Absorptivity (ε) >10,000 M⁻¹cm⁻¹
Fluorescence Emission λem ~350-400 nm

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 4 Fluorophenyl Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Bromo-5-(4-fluorophenyl)thiophene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can illuminate its electronic structure and reactivity. nih.govelsevierpure.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical stability and reactivity. jchps.com A smaller energy gap suggests higher reactivity. In substituted thiophenes, the nature and position of substituents significantly influence the FMO energies and their spatial distribution. jchps.com For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene (B33073).

Reactivity descriptors, derived from DFT calculations, can further quantify the reactive behavior of the molecule. These include electronegativity, chemical hardness, and the Fukui function. The Fukui function is particularly useful as it identifies the most likely sites for nucleophilic and electrophilic attack within the molecule. nih.gov For this compound, these calculations can pinpoint specific atoms on the thiophene and phenyl rings that are more susceptible to chemical reactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, negative potentials would be expected around the sulfur and fluorine atoms, while the hydrogen atoms and the region near the bromine atom might exhibit positive potentials.

Table 1: Representative DFT-Calculated Electronic Properties

PropertyRepresentative ValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment2.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical DFT results for similar thiophene derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals its conformational landscape and flexibility. youtube.com For this compound, a key conformational feature is the torsion angle between the thiophene and the 4-fluorophenyl rings.

By simulating the molecule's motion, MD can determine the preferred dihedral angle and the energy barriers to rotation between different conformations. nih.gov This is crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape can dictate its function. The simulation can be performed in a vacuum to study the intrinsic conformational preferences or in a solvent to mimic experimental conditions. The results of MD simulations can reveal whether the molecule exists predominantly in a planar or a twisted conformation. The planarity of such bi-aryl systems affects the extent of π-conjugation, which in turn influences the electronic and optical properties.

The analysis of the MD trajectory can also provide information on the fluctuations of bond lengths and angles, giving a measure of the molecule's rigidity. For this compound, understanding its flexibility is important for applications in materials science, where molecular packing and morphology are critical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and toxicology, aiming to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Should this compound and its derivatives exhibit any biological activity, QSAR models could be developed to understand the key molecular features driving this activity and to design more potent analogs. nih.govnih.gov

A QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological.

For a series of thiophene derivatives, QSAR studies have shown that electronic properties like the energy of the LUMO and dipole moment can be crucial in modulating their anti-inflammatory activity. nih.gov Similarly, for antitumor activity, descriptors related to molecular volume and hydrophobicity have been found to be important. nih.gov A hypothetical QSAR model for a series of analogs of this compound might reveal that the presence of the halogen atoms at specific positions is critical for activity, and that modulating the electronic properties of the phenyl ring could lead to improved potency.

Table 2: Examples of Descriptors Used in QSAR Models for Thiophene Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicLUMO EnergyGoverns interactions with biological nucleophiles
StericMolecular VolumeAffects binding to a receptor pocket
HydrophobicLogPInfluences cell membrane permeability
TopologicalWiener IndexRelates to molecular branching and size

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. jchps.com

Theoretical vibrational frequency calculations can help in the assignment of experimental IR and Raman bands to specific molecular motions. nih.gov This can confirm the presence of key functional groups and provide information about the molecule's structure. Similarly, NMR chemical shifts can be calculated and compared with experimental data to validate the proposed structure. nih.gov The accuracy of these predictions has reached a level where they are a standard tool in structural elucidation. rsc.org

Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for optimizing reaction conditions and understanding the mechanism of a chemical transformation. For instance, the reactivity of the C-Br bond in Suzuki coupling reactions, a common method for functionalizing such compounds, can be theoretically investigated.

Advanced Quantum Chemical Calculations for Bonding Analysis

To gain a deeper understanding of the chemical bonding in this compound, advanced quantum chemical methods can be employed. The aromaticity of the thiophene ring, a key feature of this class of compounds, can be quantified using methods like the Nucleus-Independent Chemical Shift (NICS) index. acs.org NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character. The aromaticity of thiophene is known to be significant, though slightly less than that of benzene (B151609). nih.govksu.edu.sa

Exploration of Biological Activities and Molecular Mechanisms

Investigation of Enzyme Inhibition Profiles

Direct experimental studies detailing the enzyme inhibition profile of 2-Bromo-5-(4-fluorophenyl)thiophene are not readily found in scientific literature. However, the analysis of structurally similar compounds can provide valuable insights into its potential targets. For instance, a related thiophene (B33073) derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), has been investigated for its effects on Glutathione S-Transferases (GSTs), a family of enzymes involved in detoxification and drug resistance.

In a study on BMPT, it was observed to decrease the total GST activities in the HepG2 human liver cancer cell line by 40%. researchgate.net Molecular docking simulations further suggested that BMPT may exhibit mixed, uncompetitive, and uncompetitive inhibitory models for GSTP1-1, GSTA1-1, and GSTM2-2, respectively. researchgate.net This indicates that thiophene derivatives can interact with and modulate the activity of important metabolic enzymes. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against GSTs or other enzyme families, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are common targets for thiophene-based anti-inflammatory drugs. nih.gov

Table 1: Investigated Enzyme Inhibition Profile of a Related Thiophene Derivative

CompoundTarget Enzyme(s)Cell LineObserved EffectPutative Inhibition Model
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)Glutathione S-Transferases (GSTs)HepG240% decrease in total GST activityMixed (GSTP1-1), Uncompetitive (GSTA1-1, GSTM2-2)

Note: The data in this table is for a structurally related compound and is presented for illustrative purposes. The enzyme inhibition profile of this compound has not been experimentally determined.

Receptor Binding Studies and Ligand Interactions

Specific receptor binding studies for this compound are not currently published. The potential for this compound to interact with biological receptors can be inferred from its structural features. The presence of the thiophene ring, a known bioisostere of the benzene (B151609) ring, allows it to mimic phenyl groups and interact with receptors that recognize aromatic moieties. The 4-fluorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and halogen bonding, which are crucial for ligand-receptor recognition.

Modulatory Effects on Cellular Pathways

While direct evidence of the effects of this compound on cellular pathways is lacking, studies on related compounds offer a glimpse into its potential activities. The aforementioned compound, BMPT, has been shown to induce apoptosis (programmed cell death) in cancer cell lines. researchgate.net Specifically, treatment with BMPT led to an increase in the expression of pro-apoptotic proteins such as Bax, Caspase 3, Caspase 8, and Caspase 9, while decreasing the expression of the anti-apoptotic protein Bcl-2 in HepG2, Caco-2, and LNCaP cancer cell lines. researchgate.net

This suggests that thiophene derivatives can modulate critical cellular signaling pathways involved in cell survival and death. Furthermore, the inhibition of enzymes like GSTs can impact cellular redox balance and sensitize cells to oxidative stress, thereby influencing various downstream signaling cascades. It is conceivable that this compound could exert similar modulatory effects on pathways related to apoptosis, cell proliferation, and inflammation, making it a candidate for investigation in cancer or inflammatory disease models.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 2-bromo-5-arylthiophene scaffold, several structural modifications could be systematically explored to understand their impact on a given biological activity.

Key areas for SAR exploration would include:

The position and nature of the halogen on the thiophene ring: The bromine at the 2-position could be moved to the 3-position, or replaced with other halogens (e.g., chlorine, iodine) or other functional groups to probe the importance of this substitution for activity.

The substitution pattern on the phenyl ring: The fluorine at the 4-position of the phenyl ring could be moved to the 2- or 3-position, or replaced with other electron-withdrawing or electron-donating groups. This would help to elucidate the electronic and steric requirements for optimal interaction with a biological target.

Introduction of additional substituents: Adding further functional groups to either the thiophene or the phenyl ring could lead to enhanced potency, selectivity, or improved pharmacokinetic properties.

By synthesizing and testing a library of such analogs, a comprehensive SAR profile could be established, guiding the design of more potent and selective compounds based on the this compound scaffold.

Pharmacophore Modeling and Drug Design Implications

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. youtube.com A pharmacophore model for a series of active thiophene derivatives, including potentially this compound, would typically include features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

The development of a pharmacophore model based on the 2-bromo-5-arylthiophene scaffold could have significant implications for drug design. Such a model could be used for:

Virtual Screening: To rapidly screen large compound libraries to identify novel molecules with the desired pharmacophoric features, thus prioritizing compounds for experimental testing. acs.org

Lead Optimization: To guide the modification of the this compound structure to better fit the pharmacophore model and, consequently, enhance its biological activity.

De Novo Design: To design entirely new molecules that incorporate the key pharmacophoric features, potentially leading to the discovery of novel chemical entities with improved drug-like properties.

Given the versatility of the thiophene nucleus in medicinal chemistry, the development of a validated pharmacophore model for this class of compounds would be a valuable tool in the quest for new therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synthesis of complex organic molecules like 2-Bromo-5-(4-fluorophenyl)thiophene is a field ripe for innovation through artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing how chemists design and execute synthetic pathways.

Machine learning models can also predict the outcomes of chemical reactions with increasing accuracy. researchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving both time and resources. For the synthesis of this compound derivatives, ML could be employed to predict the ideal reaction conditions—such as temperature, solvent, and catalyst—to achieve the highest yield and purity.

Below is a hypothetical data table illustrating how a machine learning model might predict the yield of a Suzuki coupling reaction to form a derivative of this compound under various conditions.

CatalystLigandBaseTemperature (°C)Predicted Yield (%)
Pd(OAc)2SPhosK3PO410085
Pd2(dba)3XPhosCs2CO311092
NiCl2(dppp)dpppK2CO38078

This table is for illustrative purposes to show the potential application of AI in predicting reaction outcomes.

Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical manufacturing processes. Future research into the synthesis of this compound and its derivatives will likely focus on developing more sustainable methods.

This includes the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. nih.gov Catalyst development is another key area, with a focus on using earth-abundant metals or even metal-free catalytic systems to reduce reliance on precious metals like palladium. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can also improve efficiency and reduce waste. researchgate.net

The concept of a circular economy involves designing products and processes that minimize waste and maximize the reuse and recycling of materials. In the context of this compound, this could involve developing methods to recover and reuse catalysts and solvents. Furthermore, exploring the synthesis of this compound from renewable feedstocks rather than petroleum-based sources is a long-term goal for sustainable chemistry. nih.gov

Exploration of Novel Photophysical Properties

Thiophene-based compounds are well-known for their interesting photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound molecule, with its donor-pi-acceptor (D-π-A) like structure, is a promising candidate for further investigation in this area. rsc.org

Future research will likely involve the synthesis of a variety of derivatives of this compound to tune its photophysical properties. By systematically modifying the substituents on the thiophene (B33073) and phenyl rings, it may be possible to control the compound's absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. rsc.orgnih.gov

Computational modeling will play a crucial role in this exploration, allowing researchers to predict the photophysical properties of new derivatives before they are synthesized in the lab. The following table provides a hypothetical example of how computational tools could be used to predict the photophysical properties of different derivatives.

DerivativeSubstituent at 4-position of phenyl ringCalculated Absorption Max (nm)Calculated Emission Max (nm)
1-OCH3350450
2-N(CH3)2380500
3-CN330420

This table is for illustrative purposes to show the potential of computational prediction of photophysical properties.

Applications in Nanoscience and Nanotechnology

The unique properties of thiophene derivatives make them attractive for applications in nanoscience and nanotechnology. For instance, these compounds can be incorporated into nanoparticles for targeted drug delivery. nih.govnih.gov The lipophilic nature of the this compound core could allow it to be encapsulated within polymeric nanoparticles, which can then be functionalized to target specific cells or tissues in the body. nih.govnih.gov

Furthermore, the conductive properties of thiophene-based materials could be harnessed at the nanoscale to create components for nanoelectronics. The ability to synthesize well-defined thiophene oligomers and polymers from monomers like this compound opens up possibilities for creating nanowires and other nanostructures with tailored electronic properties. rsc.org

Development of Multifunctional Materials Incorporating Thiophene Scaffolds

The thiophene scaffold is a versatile building block that can be used to construct multifunctional materials with a wide range of properties. nih.govnih.gov By combining the electronic properties of the thiophene ring with other functional groups, it is possible to create materials that are, for example, both conductive and biocompatible, or that exhibit both fluorescence and specific binding capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.